

# Application of PYR14-TFSI in Dual-Graphite Batteries: Application Notes and Protocols

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## Compound of Interest

Compound Name: PYR14-TFSI

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This document provides detailed application notes and experimental protocols for the utilization of N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (**PYR14-TFSI**) as an ionic liquid electrolyte in dual-graphite batteries. Dual-graphite batteries, which employ graphite as both the anode and cathode material, are a promising energy storage technology, and the choice of electrolyte is critical to their performance.

## Introduction

Dual-graphite or dual-carbon cells are electrochemical energy storage devices where both the negative and positive electrodes are based on graphite.<sup>[1]</sup> During charging, lithium cations intercalate into the graphite anode, while TFSI<sup>-</sup> anions from the electrolyte intercalate into the graphite cathode. The high operating potential of the graphite cathode, which can exceed 5 V vs. Li/Li<sup>+</sup>, necessitates electrolytes with high oxidative stability.<sup>[1]</sup> **PYR14-TFSI**, a room-temperature ionic liquid, exhibits a wide electrochemical stability window and non-flammability, making it a suitable candidate for this application.<sup>[2]</sup>

However, the successful implementation of **PYR14-TFSI** in dual-graphite cells often requires the use of additives to form a stable solid electrolyte interphase (SEI) on the graphite anode.<sup>[1]</sup> <sup>[3]</sup> This SEI layer is crucial for preventing the co-intercalation of pyrrolidinium cations (Pyr14<sup>+</sup>) and subsequent exfoliation of the graphite structure, which can lead to rapid capacity decay.<sup>[3]</sup> <sup>[4]</sup> Ethylene sulfite (ES) has been identified as an effective SEI-forming additive in combination with **PYR14-TFSI** and a lithium salt like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).<sup>[1]</sup><sup>[3]</sup>

## Data Presentation

The following tables summarize the key performance data of **PYR14-TFSI**-based electrolytes in dual-graphite batteries as reported in the literature.

Table 1: Electrochemical Performance of **PYR14-TFSI** based Electrolytes in Dual-Graphite Cells

Electrolyte Composition	Additive	Discharge Capacity (mAh g <sup>-1</sup> )	Coulombic Efficiency (%)	Cycling Stability	Reference
Pyr14TFSI-LiTFSI	None	50	-	-	[1]
Pyr14TFSI-LiTFSI	Ethylene Sulfite (ES)	97	-	-	[1]
Pyr14TFSI-LiTFSI	2 wt% ES	121 (at 10 mA g <sup>-1</sup> )	55.9 (1st cycle), 91.5 (2nd), 94.7 (3rd)	50 mAh g <sup>-1</sup> at 500 mA g <sup>-1</sup> for 500 cycles	[3]
Pyr14TFSI-LiTFSI	2 wt% ES	74 (after 500 cycles at 50 mA g <sup>-1</sup> )	-	Stable for 500 cycles	[3]
Py14TFSI/LiTFSI	Ethylene Sulfite (ES)	~50 (after 500 cycles)	-	Stable over 500 cycles	[2]

Table 2: Physicochemical Properties of **PYR14-TFSI**

Property	Value	Temperature (°C)	Reference
Ionic Conductivity	~2.0 mS/cm	20	
Ionic Conductivity	~7.0 mS/cm	60	[4]
Onset of Decomposition	~350-385	-	[4]
Electrochemical Stability Window	Up to 5 V	Room Temperature	

## Experimental Protocols

This section provides detailed protocols for the preparation of the electrolyte, assembly of a dual-graphite coin cell, and electrochemical characterization.

### Electrolyte Preparation

Materials:

- N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (**PYR14-TFSI**), battery grade
- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
- Ethylene sulfite (ES), battery grade
- Anhydrous solvent (e.g., dimethyl carbonate, DMC) for dissolving LiTFSI if needed
- Argon-filled glovebox with H<sub>2</sub>O and O<sub>2</sub> levels < 1 ppm

Procedure:

- Inside an argon-filled glovebox, dry all glassware and equipment in a vacuum oven at 120 °C for at least 12 hours prior to use.
- Prepare the desired electrolyte composition. For a typical electrolyte, mix **PYR14-TFSI** and LiTFSI in a specific molar ratio (e.g., 9:1 by mole). If LiTFSI is in solid form, it can be directly

dissolved in **PYR14-TFSI** with gentle stirring and heating (e.g., 60 °C) until a homogeneous solution is obtained.

- Add the SEI-forming additive, ethylene sulfite (ES), to the **PYR14-TFSI**/LiTFSI mixture. A common concentration is 2 wt%.
- Stir the final electrolyte mixture for several hours to ensure homogeneity.
- Store the prepared electrolyte in a tightly sealed container inside the glovebox.

## Dual-Graphite Coin Cell Assembly (CR2032)

Materials:

- Graphite anode (e.g., MCMB, CGP-A12) coated on a copper foil current collector
- Graphite cathode (e.g., synthetic graphite, KS6L) coated on an aluminum foil current collector
- Celgard separator (e.g., Celgard 3401)
- **PYR14-TFSI** based electrolyte (prepared as in 3.1)
- CR2032 coin cell components (casings, spacers, springs)
- Crimping machine for CR2032 coin cells
- Micropipette

Procedure:

- Transfer all components into an argon-filled glovebox.
- Cut the graphite anode, graphite cathode, and separator into circular discs of appropriate diameters (e.g., anode: 15 mm, cathode: 14 mm, separator: 16 mm).
- Place the cathode disc in the center of the bottom coin cell casing.

- Using a micropipette, dispense a small amount of the electrolyte (e.g., 20-40  $\mu\text{L}$ ) onto the cathode to wet it.
- Place the separator disc on top of the wetted cathode.
- Add another small drop of electrolyte onto the separator.
- Place the anode disc on top of the separator.
- Add a final small drop of electrolyte onto the anode.
- Place a spacer and a spring on top of the anode.
- Carefully place the top casing and crimp the coin cell using a crimping machine to ensure a hermetic seal.
- Let the assembled cell rest for several hours to ensure complete wetting of the electrodes and separator with the electrolyte.

## Electrochemical Characterization

### Equipment:

- Battery cycler/potentiostat

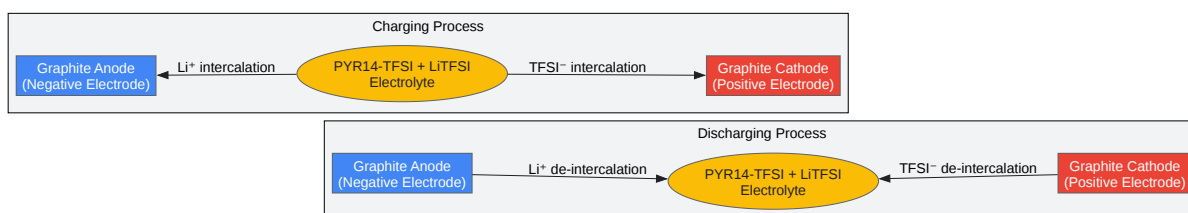
### Procedure:

- Formation Cycles:
  - Perform the initial charge/discharge cycles at a low current rate (e.g., C/20 or 10  $\text{mA g}^{-1}$ ).  
[2][3]
  - The first cycle is crucial for the formation of a stable SEI layer, especially when using an additive like ES.[3] A lower coulombic efficiency is expected in the first cycle.[3]
  - Typically, 2-3 formation cycles are performed.[2]
- Galvanostatic Cycling:

- Cycle the cell between defined voltage limits (e.g., 3.0 V to 5.1 V or 5.2 V).[2][5]
- Perform cycling at various C-rates (e.g., from C/10 to 2C) to evaluate the rate capability.
- Long-term cycling is performed at a moderate rate (e.g., C/2 or 50 mA g<sup>-1</sup>) for hundreds of cycles to assess the cycling stability.[2][3]
- Data to Collect:
  - Charge and discharge capacities (mAh g<sup>-1</sup>)
  - Coulombic efficiency (%) for each cycle
  - Voltage profiles (Voltage vs. Capacity)

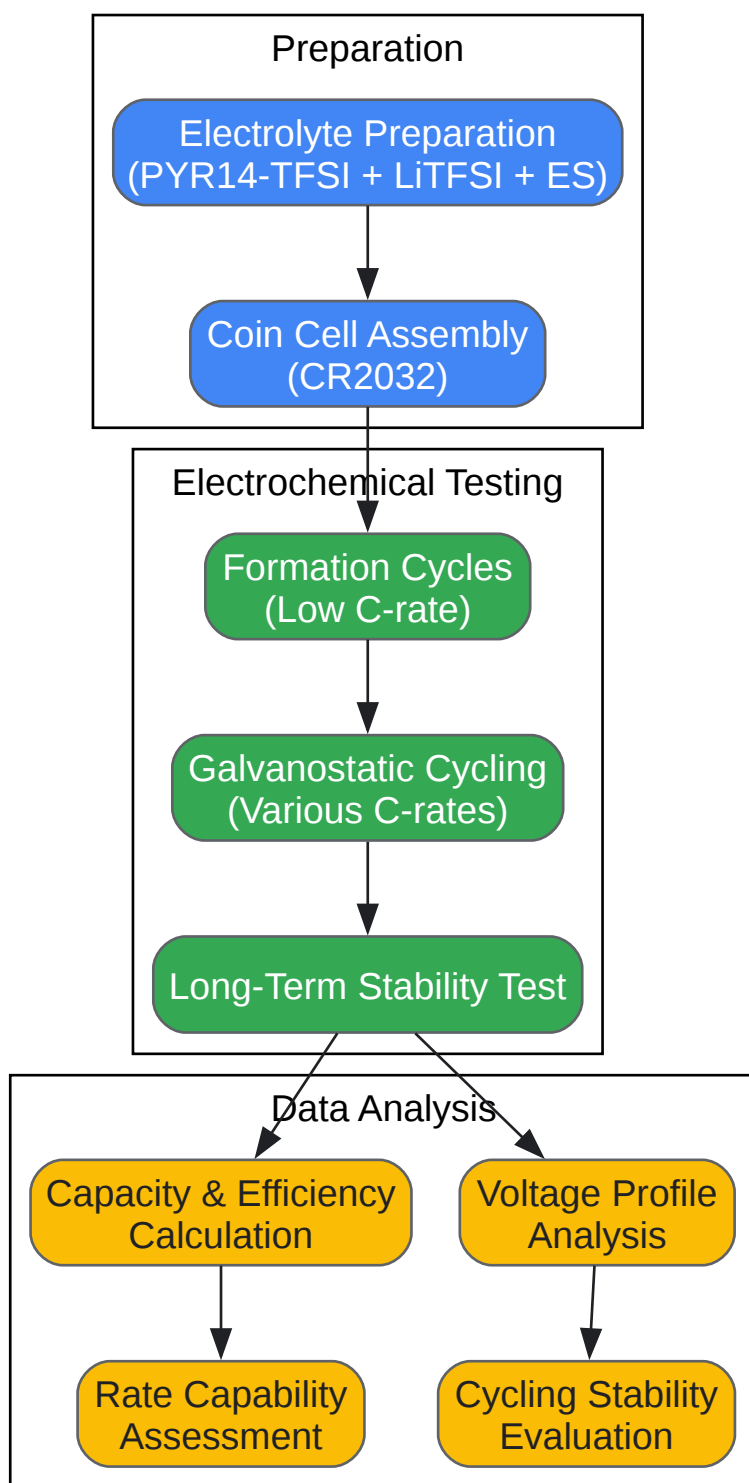
## Visualizations

The following diagrams illustrate the key processes and workflows involved in the application of **PYR14-TFSI** in dual-graphite batteries.



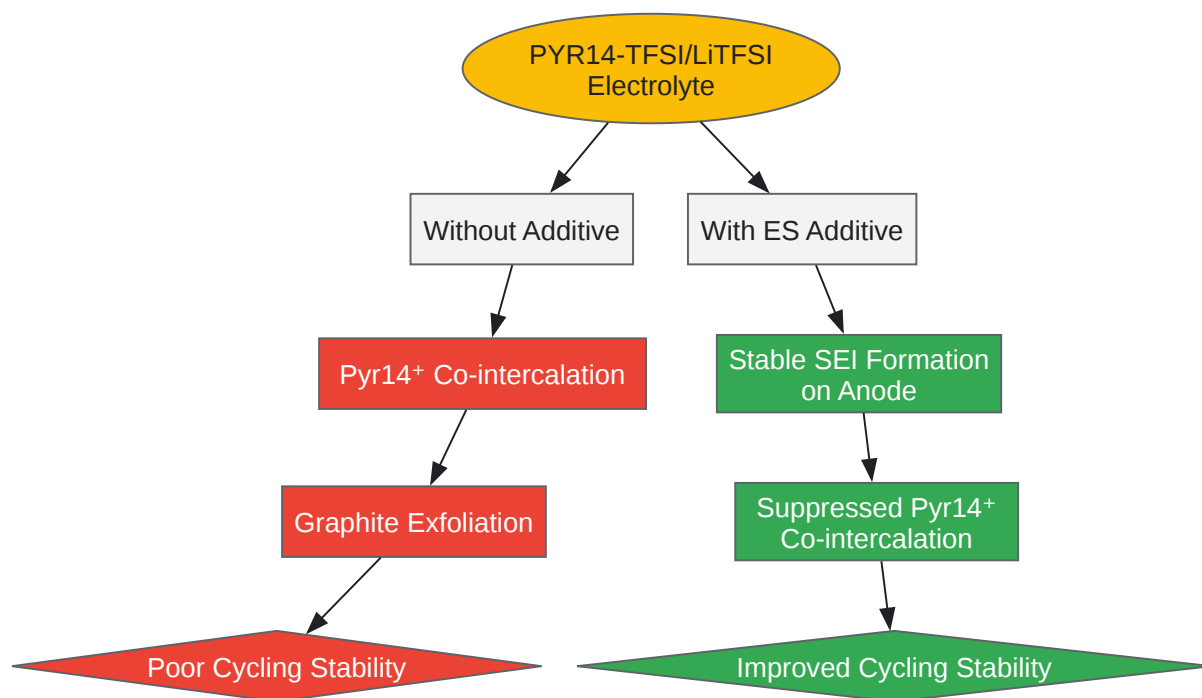
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Caption: Mechanism of a dual-graphite battery during charging and discharging.



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Caption: Experimental workflow for testing **PYR14-TFSI** in dual-graphite batteries.



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Caption: Logical relationship of SEI formation for battery performance.

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## References

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- 2. Ionic Liquids for Rechargeable Batteries [sigmaaldrich.com]



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